N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide
Description
N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide (CAS: 77694-19-0) is a heterocyclic acetamide derivative with the molecular formula C₈H₁₃NO₃. Its structure comprises a tetrahydrofuran (THF) ring substituted with two methyl groups at the 5,5-positions, a ketone group at the 2-position, and an acetamide moiety at the 3-position (Figure 1).
Properties
CAS No. |
77694-19-0 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-4-8(2,3)12-7(6)11/h6H,4H2,1-3H3,(H,9,10) |
InChI Key |
NSXTZDOOQAJEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(OC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Agricultural Applications
N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide has shown promise as an active ingredient in pest control formulations. Research indicates that derivatives of similar compounds can effectively target a range of agricultural pests, including nematodes and insects.
Case Study: Pest Control Efficacy
- Study Overview : A study evaluated the effectiveness of various compounds, including those related to this compound, against specific agricultural pests.
- Findings : The compounds demonstrated significant activity against phytoparasitic nematodes such as Meloidogyne spp. and Heterodera spp., which are known to cause substantial crop damage. The compounds were noted for their favorable toxicity profiles towards beneficial plants and organisms .
Pharmaceutical Applications
The compound may also have potential applications in pharmaceuticals due to its structural characteristics that resemble other biologically active molecules.
Potential Mechanisms of Action
- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, suggesting that this compound could exhibit similar properties.
- Case Study: Drug Development : Research into the synthesis and biological evaluation of related amides has shown that modifications can enhance therapeutic efficacy against conditions like arthritis and other inflammatory diseases.
Material Science Applications
This compound may also find utility in material science, particularly in the development of new polymers or gels.
Case Study: Gel Formation
- Research Findings : Investigations into the gel-forming properties of related compounds have indicated that they can create stable gels that are resistant to various solvents and environmental conditions. This property is advantageous for applications in coatings and encapsulation technologies .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Furan-Based Acetamide Derivatives
Compounds with analogous furan backbones but differing substituents provide insights into structure-property relationships:
Key Observations :
Aromatic Acetamide Derivatives
N-(Aryl)-acetamides, such as N-(3-chlorophenyl)-2,2,2-trichloro-acetamide , exhibit distinct electronic and crystallographic properties due to aromatic substitution:
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) on aryl rings increase the electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions .
- Crystal Packing : Meta-substituted aryl acetamides often form hydrogen-bonded dimers or chains, unlike the aliphatic THF-based compound, which may adopt less ordered crystalline structures due to steric hindrance .
Heterocyclic Acetamides with Alternative Ring Systems
Compounds like N-(5,5-diethyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)acetamide (CAS: 4385-06-2) highlight the impact of heterocycle choice:
- Thiazin vs.
- Substituent Effects : Diethyl groups in the thiazin derivative may improve lipid solubility, contrasting with the polar methyl/ketone groups in the THF-based compound .
Biological Activity
N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique tetrahydrofuran structure, which contributes to its biological activity. The synthesis of this compound typically involves:
- Formation of the Tetrahydrofuran Ring : This is achieved through cyclization reactions involving suitable precursors.
- Acetamide Functionalization : The introduction of the acetamide group enhances its pharmacological properties.
The detailed synthetic pathway is often documented in chemical literature, emphasizing the importance of reaction conditions and catalysts used during the process.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Studies have indicated that compounds with similar furan structures exhibit anticancer properties by inhibiting specific protein kinases involved in cancer progression. For instance, derivatives have shown significant inhibition against various cancer cell lines with IC50 values in the low micromolar range .
2. Anti-inflammatory Effects
- The anti-inflammatory potential of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Research indicates that related compounds can effectively reduce inflammation markers in vitro .
3. Neuroprotective Properties
- There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially through modulation of acetylcholinesterase activity. This mechanism is crucial for maintaining cholinergic function in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of this compound and related compounds:
Research Findings
Recent research has focused on elucidating the mechanisms behind the biological activities of this compound:
- Mechanism of Action : Investigations into the molecular interactions reveal that this compound may bind to active sites on target enzymes or receptors, altering their activity.
- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the furan ring or acetamide group can significantly influence biological potency and selectivity against various targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Adapt protocols from structurally related acetamide derivatives. For example, refluxing a furanyl amine precursor with chloroacetyl chloride in triethylamine (as in ). Optimization involves adjusting molar ratios, solvent polarity (e.g., pet-ether for recrystallization), and reaction time monitored via TLC. Ensure inert conditions to prevent oxidation of the tetrahydrofuran ring.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Analyze - and -NMR for furanyl ring protons (δ 1.2–2.5 ppm for dimethyl groups) and acetamide carbonyl (δ ~170 ppm).
- IR : Confirm amide C=O stretch (~1650 cm) and furanyl C-O-C (1250–1000 cm).
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., 213–283 g/mol range as in and ) .
- HPLC : Employ reverse-phase columns with UV detection (λ = 210–250 nm) for purity assessment.
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed to predict solubility and stability?
- Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., N–H···O=C motifs) using single-crystal X-ray data . For example, identify (donor) and (acceptor) patterns to map supramolecular interactions. Compare with similar acetamide derivatives ( ) to infer packing efficiency and hygroscopicity.
Q. What challenges arise during crystallographic refinement of this compound using SHELX software, and how can they be resolved?
- Methodology :
- Data Collection : Use high-resolution (≤ 0.8 Å) X-ray data to resolve overlapping electron densities from dimethyl groups.
- Refinement : Employ SHELXL’s restraints for flexible tetrahydrofuran rings and anisotropic displacement parameters for oxygen atoms . Address twinning (if present) via TWIN/BASF commands.
- Validation : Check ADPs and R-factors against benchmarks for small molecules (R1 < 0.05) .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation strategies are recommended?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., cyclooxygenase) via acetamide’s hydrogen-bonding capability and furanyl lipophilicity.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
- Validation : Compare with in vitro assays (e.g., enzyme inhibition IC) and SAR studies of analogs ().
Q. How should researchers address contradictions in thermodynamic data (e.g., solubility vs. melting point) for this compound?
- Methodology :
- Solubility Analysis : Measure in multiple solvents (DMSO, ethanol, water) using gravimetric or UV-spectroscopy methods.
- Thermal Studies : Perform DSC to confirm melting points and detect polymorphs. Cross-reference with computational predictions (e.g., COSMO-RS for solubility parameters).
- Data Reconciliation : Statistically analyze outliers via Grubbs’ test and validate purity via elemental analysis .
Methodological Tables
Table 1 : Key Spectroscopic Benchmarks for Structural Confirmation
| Technique | Expected Signals | Functional Group Assignment |
|---|---|---|
| -NMR | δ 1.2–1.4 ppm (s, 6H) | Tetrahydrofuran dimethyl |
| -NMR | δ 170–175 ppm | Acetamide carbonyl |
| IR | 1650 cm | Amide C=O stretch |
Table 2 : Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value | Purpose |
|---|---|---|
| Resolution | ≤ 0.8 Å | Resolve dimethyl groups |
| R1 (I > 2σ) | < 0.05 | Ensure model accuracy |
| Twin Fraction | 0.0–0.4 | Address twinning artifacts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
